
3-Bromo-5-(2,2,2-trifluoroethoxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
One common method includes the reaction of 3-bromophenol with 2,2,2-trifluoroethanol under specific conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
3-Bromo-5-(2,2,2-trifluoroethoxy)phenol undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The phenolic group can undergo oxidation to form quinones, while reduction reactions can modify the bromine or trifluoroethoxy groups.
Common Reagents and Conditions: Typical reagents include strong bases or acids, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products: Depending on the reaction, products can include substituted phenols, quinones, or reduced derivatives.
Applications De Recherche Scientifique
3-Bromo-5-(2,2,2-trifluoroethoxy)phenol is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme interactions and inhibition.
Medicine: Research into its potential therapeutic effects, including anti-inflammatory and antimicrobial properties, is ongoing.
Industry: It is employed in the development of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 3-Bromo-5-(2,2,2-trifluoroethoxy)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can form hydrogen bonds with active sites, while the bromine and trifluoroethoxy groups can influence the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways, leading to various biological effects .
Propriétés
Formule moléculaire |
C8H6BrF3O2 |
|---|---|
Poids moléculaire |
271.03 g/mol |
Nom IUPAC |
3-bromo-5-(2,2,2-trifluoroethoxy)phenol |
InChI |
InChI=1S/C8H6BrF3O2/c9-5-1-6(13)3-7(2-5)14-4-8(10,11)12/h1-3,13H,4H2 |
Clé InChI |
TUIMBABXCMQSFU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1OCC(F)(F)F)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[5-(morpholin-4-ylmethyl)-1H-tetrazol-1-yl]butanoic acid hydrochloride](/img/structure/B15295993.png)
![(1S,2S,4S,5R,13R)-14-(cyclopropylmethyl)-2,4,8-trihydroxy-14-methyl-6-oxa-14-azoniapentacyclo[9.5.1.01,5.02,13.07,17]heptadeca-7,9,11(17)-triene-4-carboxylic acid;bromide](/img/structure/B15295996.png)
![(4R)-4-[(1S)-1,5-Dimethyl-4-hexen-1-yl]-2-cyclohexen-1-one](/img/structure/B15296004.png)
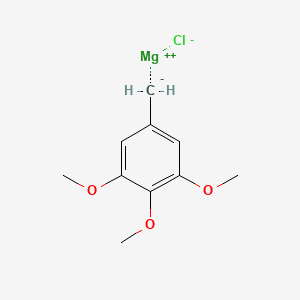

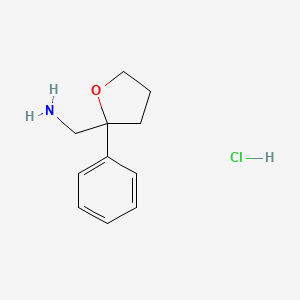
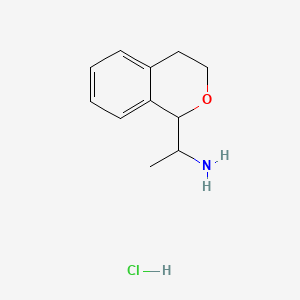
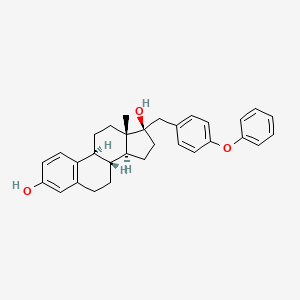
![8-(1,1-Dimethylethyl)-N-ethyl-N-methyl-1,4-dioxaspiro[4.5]decane-2-methanamine](/img/structure/B15296041.png)
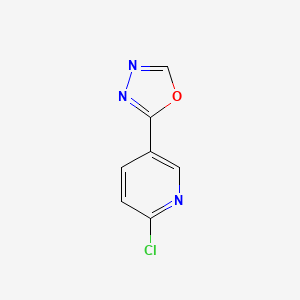
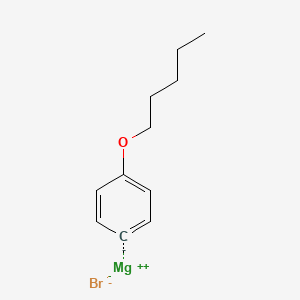
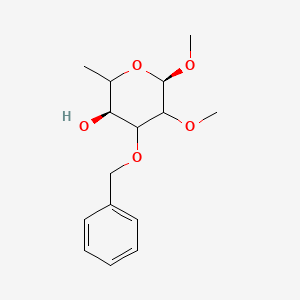
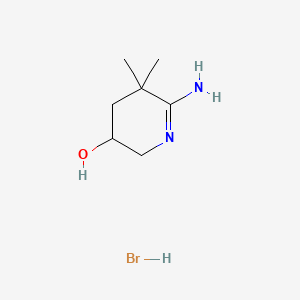
![2-[[[(2,6-Dichlorophenyl)methyl]amino](methylthio)methylene]-5,6-dimethoxy-1H-indene-1,3(2H)-dione](/img/structure/B15296067.png)
